molecular formula C17H25ClN2O3S2 B4019810 N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4019810
M. Wt: 405.0 g/mol
InChI Key: DCOKNACUVFXBQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving chlorophenyl, methylsulfonyl, and glycinamide functionalities often requires multi-step synthetic routes that may include reactions like nucleophilic substitution, amidation, and sulfonation. Although specific literature on this compound's synthesis wasn't directly identified, related research on methylsulfonyl and chlorophenyl compounds provides insights into potential synthesis methods. Studies on methylthio- and methylsulfonylpolychlorobiphenyls have demonstrated the importance of the sulfur-containing group's position on molecular fragmentation patterns, indicating the significance of structural considerations during synthesis (Bergman, Jansson, & Bamford, 1980).

Molecular Structure Analysis

The molecular structure of compounds containing sulfonyl, chlorophenyl, and glycinamide groups is characterized by the presence of multiple functional groups attached to a central framework. X-ray crystallography studies, such as those on tetrazole derivatives, offer detailed insights into the arrangement of these groups within the molecule, highlighting the planarity of tetrazole rings and their lack of conjugation with adjacent aryl rings (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such molecules is influenced by the presence of reactive functional groups. For example, sulfonyl groups can participate in sulfonation reactions, while the chlorophenyl group might undergo nucleophilic aromatic substitution. The specific reactivity patterns would depend on the molecule's overall structure and the electronic effects of its substituents. Research on similar sulfonated compounds, such as polysulfonates, sheds light on their potential reactivity and applications in material science (Karia & Parsania, 1999).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are likely influenced by its molecular structure. For instance, the solubility might be affected by the presence of sulfonyl and glycinamide groups, which can form hydrogen bonds with solvents. Studies on the solubility of related compounds, such as 4-methylsulfonylacetophenone, provide a basis for understanding the solubility behavior of sulfonyl-containing compounds in various solvents (Hao et al., 2017).

properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S2/c1-25(22,23)20(15-9-7-14(18)8-10-15)13-17(21)19-11-12-24-16-5-3-2-4-6-16/h7-10,16H,2-6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOKNACUVFXBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCSC1CCCCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
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N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
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N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
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N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
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N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide

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